1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422814
InChI: InChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3
SMILES: CC1=NN=C(C=C1)N2C=C(C=N2)C=O
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13422814

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name 1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3
Standard InChI Key HXMGLBGAXDOHBW-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)N2C=C(C=N2)C=O
Canonical SMILES CC1=NN=C(C=C1)N2C=C(C=N2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol . Its IUPAC name is 1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde, reflecting the methyl group at position 6 of the pyridazine ring and the aldehyde at position 4 of the pyrazole moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈N₄O
Molecular Weight188.19 g/mol
SMILESCC1=NN=C(C=C1)N2C=C(C=N2)C=O
InChI KeyHXMGLBGAXDOHBW-UHFFFAOYSA-N
Purity98%

Structural Analysis

The pyridazine ring (a six-membered di-aza heterocycle) contributes to the compound’s planar geometry, while the aldehyde group enhances reactivity for further functionalization. The methyl group at position 6 of pyridazine introduces steric and electronic effects, influencing intermolecular interactions .

Synthesis and Reaction Pathways

Vilsmeier-Haack Formylation

The primary synthetic route involves the Vilsmeier-Haack reaction, a method widely used for introducing formyl groups into heterocycles. This reaction employs a reagent system of POCl₃ and DMF to generate an electrophilic chloroiminium intermediate, which reacts with hydrazones or activated aromatic systems .

Example Procedure:

  • Hydrazone Formation: Reacting 6-methylpyridazin-3-amine with an appropriate carbonyl compound yields a hydrazone intermediate.

  • Cyclization and Formylation: Treating the hydrazone with POCl₃/DMF at 80–90°C induces cyclization to the pyrazole ring, followed by formylation at position 4 .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYieldSource
Temperature80–90°C64–73%
SolventDry DMF
Reagent Ratio3:1 (POCl₃:hydrazone)

Alternative Synthetic Routes

  • Pd-Catalyzed Cross-Coupling: Triflates or halogenated pyrazole intermediates undergo Suzuki-Miyaura coupling with pyridazine boronic acids, enabling modular synthesis .

  • Photoredox Catalysis: Emerging methods use visible-light-mediated cycloadditions, though applicability to this specific compound remains unexplored .

Chemical Properties and Reactivity

Functional Group Transformations

The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones or Schiff bases) and redox reactions:

  • Oxidation: Converts the aldehyde to a carboxylic acid using KMnO₄ or CrO₃.

  • Reduction: Yields a primary alcohol via NaBH₄ or LiAlH₄.

Spectral Characterization

  • ¹H-NMR: Key signals include a singlet for the aldehyde proton (~10.0 ppm) and aromatic protons from pyridazine (7.5–8.5 ppm) .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) confirms the aldehyde functionality .

Future Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory profiles.

  • Derivatization: Explore Ullmann coupling or click chemistry to diversify the structure.

  • Computational Studies: Predict bioavailability and target interactions via molecular docking .

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